Cas no 2171179-65-8 ((3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)

(3S)-3-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The stereochemistry at the (2R) and (3S) positions ensures precise chiral control, critical for constructing biologically active peptides. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions without affecting other sensitive moieties. The tert-butyl side chain enhances steric shielding, improving solubility and reducing side reactions during coupling steps. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), offering high purity and compatibility with automated synthesizers. Its structural features make it a reliable building block for complex peptide architectures.
(3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid structure
2171179-65-8 structure
Product name:(3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid
CAS No:2171179-65-8
MF:C24H28N2O5
Molecular Weight:424.489526748657
CID:6394881
PubChem ID:165582736

(3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid
    • EN300-1576627
    • (3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
    • 2171179-65-8
    • インチ: 1S/C24H28N2O5/c1-14(2)22(23(29)25-15(3)12-21(27)28)26-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20,22H,12-13H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-,22+/m0/s1
    • InChIKey: IUIIIQPOIIACID-OYHNWAKOSA-N
    • SMILES: O(C(N[C@@H](C(N[C@@H](C)CC(=O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 424.19982200g/mol
  • 同位素质量: 424.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 630
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.7

(3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1576627-10.0g
(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171179-65-8
10g
$14487.0 2023-06-04
Enamine
EN300-1576627-0.05g
(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171179-65-8
0.05g
$2829.0 2023-06-04
Enamine
EN300-1576627-0.1g
(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171179-65-8
0.1g
$2963.0 2023-06-04
Enamine
EN300-1576627-500mg
(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171179-65-8
500mg
$877.0 2023-09-24
Enamine
EN300-1576627-50mg
(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171179-65-8
50mg
$768.0 2023-09-24
Enamine
EN300-1576627-2500mg
(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171179-65-8
2500mg
$1791.0 2023-09-24
Enamine
EN300-1576627-1.0g
(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171179-65-8
1g
$3368.0 2023-06-04
Enamine
EN300-1576627-2.5g
(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171179-65-8
2.5g
$6602.0 2023-06-04
Enamine
EN300-1576627-1000mg
(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171179-65-8
1000mg
$914.0 2023-09-24
Enamine
EN300-1576627-10000mg
(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171179-65-8
10000mg
$3929.0 2023-09-24

(3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 関連文献

(3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acidに関する追加情報

Research Brief on (3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid (CAS: 2171179-65-8)

In recent years, the compound (3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid (CAS: 2171179-65-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in peptide synthesis, drug development, and targeted therapeutics. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group in its structure makes it particularly valuable in solid-phase peptide synthesis (SPPS), where it aids in the stepwise assembly of peptides with high efficiency and minimal side reactions.

Recent studies have focused on optimizing the synthesis and application of (3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role in the development of novel peptide-based inhibitors targeting proteases involved in cancer metastasis. The researchers utilized this compound as a key intermediate to construct peptide sequences with enhanced stability and binding affinity. The study reported a significant reduction in enzymatic degradation of the synthesized peptides, attributed to the steric hindrance provided by the Fmoc group and the methylbutanamido side chain.

Another groundbreaking study, published in ACS Chemical Biology in early 2024, explored the use of (3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid in the design of prodrugs. The researchers demonstrated that the compound could be conjugated to therapeutic agents to improve their pharmacokinetic properties. The prodrugs exhibited prolonged circulation times and targeted release profiles, leading to enhanced efficacy in preclinical models of inflammatory diseases. This research underscores the versatility of the compound in addressing challenges related to drug delivery and bioavailability.

In addition to its applications in drug development, (3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid has also been investigated for its potential in bioconjugation strategies. A recent study in Bioconjugate Chemistry detailed its use in the site-specific modification of proteins, enabling the attachment of fluorescent probes and other functional moieties. The researchers achieved high yields and minimal off-target modifications, highlighting the compound's utility in the growing field of chemical biology tools.

Looking ahead, the continued exploration of (3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid is expected to yield further innovations in peptide therapeutics, prodrug design, and bioconjugation. Its unique structural attributes and demonstrated efficacy in various applications position it as a valuable asset in the toolkit of researchers and pharmaceutical developers. Future studies may focus on expanding its use in personalized medicine and targeted drug delivery systems, further solidifying its role in advancing chemical biology and pharmaceutical sciences.

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